2-methyl-N-(6-oxo-3,7-dihydropurin-2-yl)propanamide
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Overview
Description
The compound with the identifier “2-methyl-N-(6-oxo-3,7-dihydropurin-2-yl)propanamide” is a chemical substance listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-methyl-N-(6-oxo-3,7-dihydropurin-2-yl)propanamide involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for the compound. This involves optimizing the reaction conditions to maximize yield and minimize waste. The industrial production methods may also include purification steps to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 2-methyl-N-(6-oxo-3,7-dihydropurin-2-yl)propanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized using analytical techniques to confirm their structure and purity.
Scientific Research Applications
2-methyl-N-(6-oxo-3,7-dihydropurin-2-yl)propanamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, the compound has industrial applications, such as in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(6-oxo-3,7-dihydropurin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Understanding the mechanism of action is crucial for developing new applications and optimizing the compound’s use in research.
Comparison with Similar Compounds
Similar Compounds: 2-methyl-N-(6-oxo-3,7-dihydropurin-2-yl)propanamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or similar functional groups. Examples of similar compounds include those listed in the PubChem database with similar 2-D or 3-D structures .
Uniqueness: The uniqueness of this compound lies in its specific chemical properties and potential applications. By comparing it with similar compounds, researchers can identify its distinct advantages and potential areas for further investigation.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical properties, preparation methods, and wide range of applications make it a valuable subject of study
Properties
IUPAC Name |
2-methyl-N-(6-oxo-3,7-dihydropurin-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-4(2)7(15)13-9-12-6-5(8(16)14-9)10-3-11-6/h3-4H,1-2H3,(H3,10,11,12,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIBTBBTJWHPQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)C2=C(N1)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=O)C2=C(N1)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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